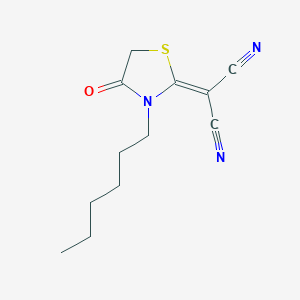
tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate
Descripción general
Descripción
tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group attached to a pyrrolidine ring, which is further functionalized with an aminooxy group
Métodos De Preparación
The synthesis of tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with an appropriate pyrrolidine derivative. One common method includes the use of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid to produce the corresponding acyl azide. The acyl azide undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an amine to form the carbamate . Industrial production methods may involve the use of flow microreactor systems for more efficient and sustainable synthesis .
Análisis De Reacciones Químicas
tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The aminooxy group can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. The aminooxy group can form covalent bonds with active site residues, thereby inhibiting enzyme activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate include other carbamate derivatives and aminooxy-functionalized molecules. Some examples are:
tert-Butyl carbamate: A simpler carbamate derivative used in various organic synthesis reactions.
Aminooxyacetic acid: A compound with a similar aminooxy functional group, used in biochemical studies.
Propiedades
IUPAC Name |
tert-butyl (3S)-3-aminooxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)13-8(12)11-5-4-7(6-11)14-10/h7H,4-6,10H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBMUODKIHDYCT-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)ON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)ON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8214329.png)
![(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine](/img/structure/B8214335.png)
![Bicyclo[1.1.1]pentane-1,3-dicarbonitrile](/img/structure/B8214340.png)
![2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile](/img/structure/B8214342.png)
![2,6-dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B8214349.png)






